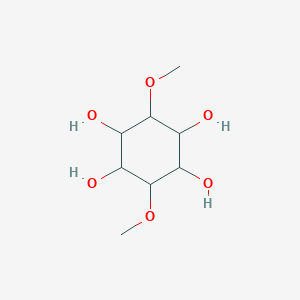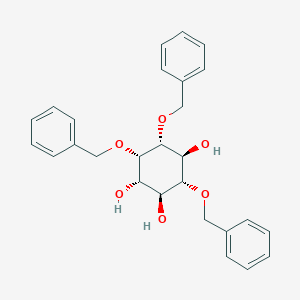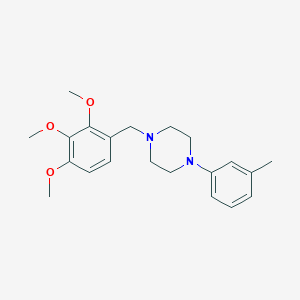![molecular formula C15H17ClN2O3 B281915 Methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281915.png)
Methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate, commonly known as CP-122,288, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Wirkmechanismus
CP-122,288 acts as a dopamine D3 receptor antagonist, which means that it blocks the binding of dopamine to the D3 receptor. This leads to a decrease in dopamine signaling, which can have various effects on the brain and body, depending on the specific receptors that are affected.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have various biochemical and physiological effects, including a decrease in dopamine release in the brain, a decrease in locomotor activity, and an increase in food intake. It has also been shown to improve motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CP-122,288 in lab experiments is its specificity for the dopamine D3 receptor, which allows for more precise manipulation of dopamine signaling. However, one limitation is its potential for off-target effects, as it may also bind to other receptors in the brain.
Zukünftige Richtungen
There are several potential future directions for research on CP-122,288, including its potential as a treatment for drug addiction and other psychiatric disorders, its role in the regulation of food intake and energy metabolism, and its potential as a therapeutic agent for Parkinson's disease. Further studies are needed to fully understand the mechanisms underlying its effects and to develop more effective and specific treatments based on its properties.
Conclusion:
In conclusion, CP-122,288 is a chemical compound that has been extensively studied for its potential in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. While there is still much to be learned about this compound, its potential as a therapeutic agent for various disorders makes it an important area of research for the future.
Synthesemethoden
The synthesis of CP-122,288 involves the reaction of 3-chlorophenylpiperazine with ethyl acetoacetate in the presence of a base. The resulting compound is then treated with methyl iodide to yield the final product, methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate.
Wissenschaftliche Forschungsanwendungen
CP-122,288 has been extensively studied for its potential in various scientific research applications, including its role as a dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of drug addiction and other psychiatric disorders. It has also been studied for its potential in the treatment of Parkinson's disease, as it has been shown to improve motor function in animal models.
Eigenschaften
Molekularformel |
C15H17ClN2O3 |
|---|---|
Molekulargewicht |
308.76 g/mol |
IUPAC-Name |
methyl (E)-4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C15H17ClN2O3/c1-21-15(20)6-5-14(19)18-9-7-17(8-10-18)13-4-2-3-12(16)11-13/h2-6,11H,7-10H2,1H3/b6-5+ |
InChI-Schlüssel |
UAOQKOYDWIFHSF-AATRIKPKSA-N |
Isomerische SMILES |
COC(=O)/C=C/C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
SMILES |
COC(=O)C=CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Kanonische SMILES |
COC(=O)C=CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281834.png)



![4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline](/img/structure/B281844.png)
![4-Oxo-2-phenyl-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoate](/img/structure/B281847.png)



![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1-methyl-1H-benzimidazole](/img/structure/B281852.png)
![N-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B281853.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B281854.png)
![1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole](/img/structure/B281855.png)